

physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine

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Compound of Interest

Compound Name:	6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Cat. No.:	B1280669

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An In-depth Technical Guide to 6-Bromo-8-methyltriazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-methyltriazolo[1,5-a]pyridine is a heterocyclic organic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Triazolopyridine derivatives have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The strategic placement of a bromine atom and a methyl group on the triazolopyridine core provides handles for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery and development. This document provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine, along with insights into its synthesis and potential biological relevance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is presented below. Due to the limited availability of publicly accessible experimental

data for this specific compound, some properties remain to be determined.

Property	Value	Source
CAS Number	899429-04-0	[1]
Molecular Formula	C ₇ H ₆ BrN ₃	
Molecular Weight	212.05 g/mol	
Appearance	Solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
SMILES String	Cc1cc(Br)cn2ncnc12	
InChI Key	OYGHORQLTGXZKY- UHFFFAOYSA-N	

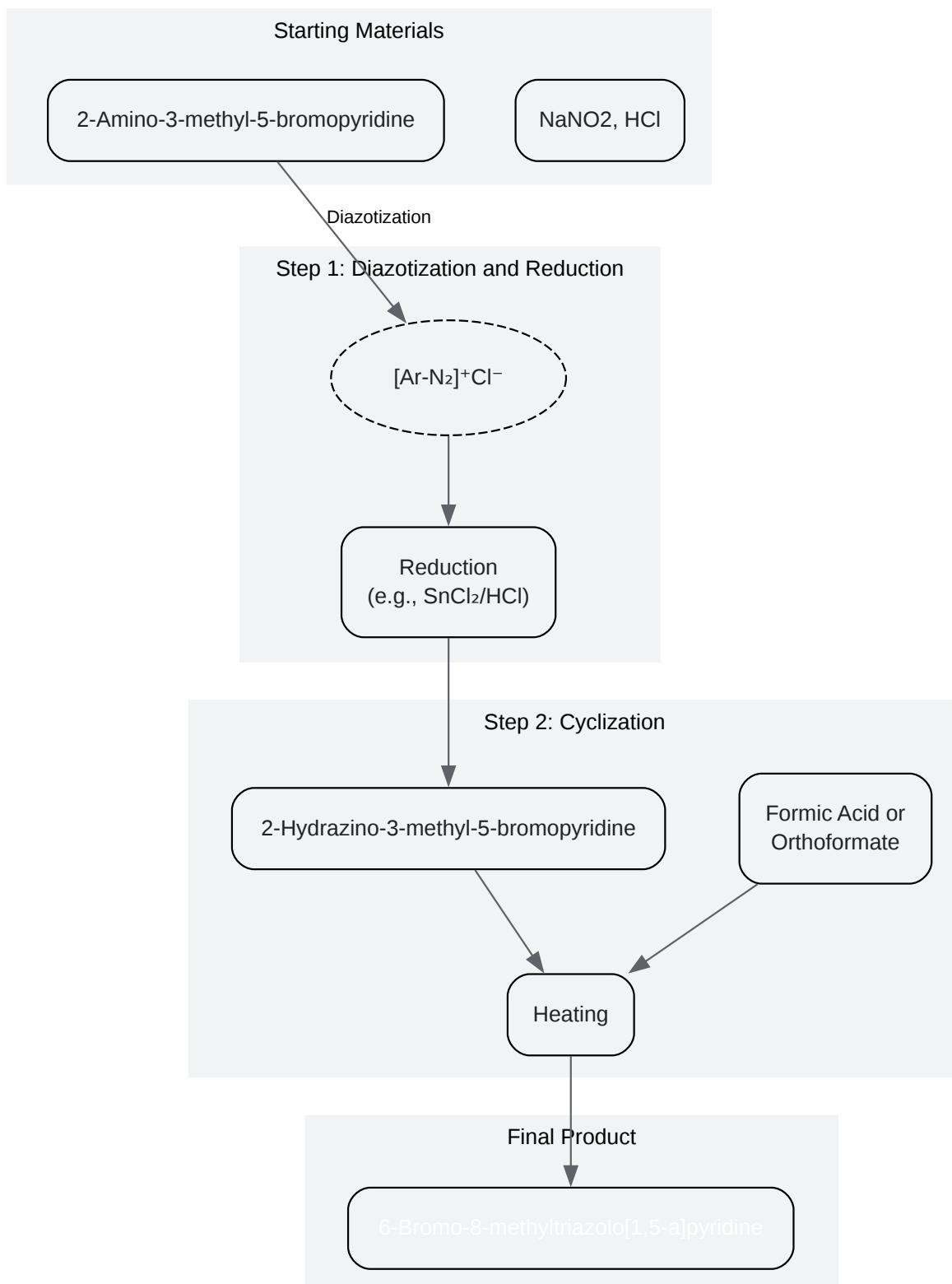
Spectroscopic Data

Detailed experimental spectroscopic data for 6-Bromo-8-methyltriazolo[1,5-a]pyridine, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, are not readily available in the public domain. Researchers working with this compound would need to perform these analyses to confirm its structure and purity.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is not published in readily accessible literature, the general synthesis of triazolo[1,5-a]pyridines is well-established. A plausible synthetic route can be conceptualized based on known methodologies for analogous structures.

A common approach involves the cyclization of a substituted 2-hydrazinopyridine derivative. The logical workflow for a potential synthesis is outlined in the diagram below.

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Caption: Proposed synthetic workflow for 6-Bromo-8-methyltriazolo[1,5-a]pyridine.

Hypothetical Experimental Protocol:**Step 1: Synthesis of 2-Hydrazino-3-methyl-5-bromopyridine**

- Dissolve 2-amino-3-methyl-5-bromopyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C.
- Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at low temperature for 30 minutes.
- Slowly add a solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium salt solution, keeping the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine derivative.

Step 2: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine

- Reflux the crude 2-hydrazino-3-methyl-5-bromopyridine in an excess of formic acid or with triethyl orthoformate for several hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent, dry the organic layer, and concentrate it.
- Purify the crude product by column chromatography or recrystallization to yield 6-Bromo-8-methyltriazolo[1,5-a]pyridine.

Biological Activity and Signaling Pathways

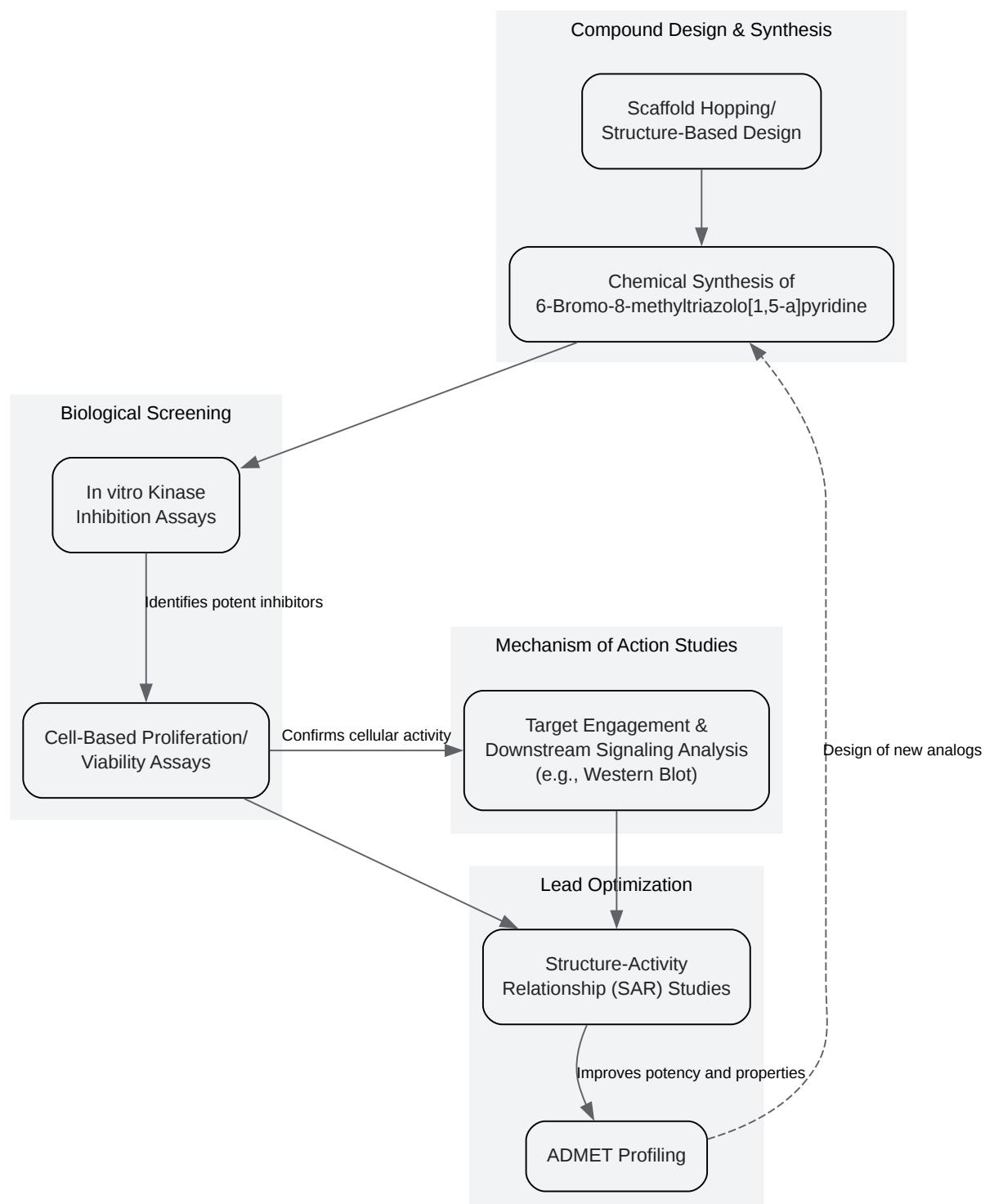
Specific biological activity and signaling pathway data for 6-Bromo-8-methyltriazolo[1,5-a]pyridine are not currently available in published literature. However, the broader class of triazolopyridines and related fused heterocyclic systems, such as pyrazolopyrimidines, are known to exhibit a range of biological activities, primarily through the inhibition of various protein kinases.

Derivatives of the triazolopyridine and pyrazolopyrimidine scaffolds have been investigated as inhibitors of:

- Pim-1 Kinase: These compounds have been evaluated for their potential as anticancer agents by targeting Pim-1 kinase, which is involved in cell growth and survival.[\[2\]](#)
- Cyclin-Dependent Kinases (CDKs): Some related pyrazolopyrimidine derivatives have shown inhibitory activity against CDKs, suggesting potential applications in cancer therapy.
- MET Tyrosine Kinase: Certain triazolopyridine derivatives have been explored as inhibitors of the MET tyrosine kinase, a target in cancer therapy.[\[3\]](#)

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell proliferation and survival.

The logical relationship for the investigation of a novel triazolopyridine derivative like 6-Bromo-8-methyltriazolo[1,5-a]pyridine as a potential kinase inhibitor is depicted in the following diagram.

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Caption: Drug discovery workflow for a novel triazolopyridine kinase inhibitor.

Experimental Protocol for Kinase Inhibition Assay (General):

A common method to assess the inhibitory activity of a compound against a specific kinase is through an *in vitro* kinase assay.

- Reagents and Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (adenosine triphosphate)
- Assay buffer (containing $MgCl_2$, DTT, etc.)
- Test compound (6-Bromo-8-methyltriazolo[1,5-a]pyridine) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
- Microplate reader

- Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a microplate, add the kinase, the substrate, and the assay buffer.
- Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.
- Stop the reaction and add the detection reagent according to the manufacturer's protocol.
- Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

6-Bromo-8-methyltriazolo[1,5-a]pyridine is a valuable heterocyclic building block with potential for use in the development of novel therapeutic agents, particularly kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established knowledge of the triazolopyridine scaffold. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential in medicinal chemistry and drug discovery.

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